molecular formula C25H20N2O6S B11587195 methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11587195
M. Wt: 476.5 g/mol
InChI Key: ZCAKPDZKFZKOEX-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno[2,3-c]pyrrole family, characterized by a fused tricyclic core (chromene and pyrrolidine rings) with a 3,9-dione motif. The methyl ester group enhances metabolic stability compared to ethyl esters, while the ethoxy substituent may influence lipophilicity and receptor binding .

Properties

Molecular Formula

C25H20N2O6S

Molecular Weight

476.5 g/mol

IUPAC Name

methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H20N2O6S/c1-4-32-15-9-7-8-14(12-15)19-18-20(28)16-10-5-6-11-17(16)33-21(18)23(29)27(19)25-26-13(2)22(34-25)24(30)31-3/h5-12,19H,4H2,1-3H3

InChI Key

ZCAKPDZKFZKOEX-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C(=O)OC)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

The synthesis of methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the chromeno[2,3-c]pyrrole core, followed by the introduction of the ethoxyphenyl and thiazole groups. The final step involves the esterification of the carboxylate group with methanol. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts and controlling temperature and pressure.

Chemical Reactions Analysis

Methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Molecular Formula : C26H22N2O7S
  • Molecular Weight : 506.5 g/mol
  • IUPAC Name : Methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

The structure features a thiazole ring and a chromeno-pyrrole moiety, which are known to exhibit various biological activities.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties. The presence of multiple aromatic rings likely contributes to this activity by scavenging free radicals.
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. For example, thiazole derivatives have been investigated for their ability to induce apoptosis in cancer cells .
  • Neuroprotective Effects : The compound's ability to protect neuronal cells from oxidative stress is being explored in models of neurodegenerative diseases such as Parkinson's disease . The combination of this compound with other non-dopaminergic treatments has shown promise in enhancing neuroprotection.

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in various therapeutic contexts:

StudyFindings
Neuroprotective Study A study demonstrated that the combination of methyl 2-[...] with A2A receptor antagonists improved motor performance and reduced neuronal loss in Parkinson's disease models .
Anticancer Activity Research indicated that thiazole derivatives exhibited significant cytotoxic effects against breast cancer cell lines .
Antioxidant Studies Compounds structurally similar to methyl 2-[...] showed high efficacy as antioxidants in vitro .

Mechanism of Action

The mechanism of action of methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogs from the literature:

Compound Name / ID Core Structure Substituents (Position) Ester Group Molecular Weight (g/mol) Melting Point (°C) Key Properties
Target Compound Chromeno[2,3-c]pyrrole-3,9-dione 3-ethoxyphenyl (1), 4-methylthiazole-5-carboxylate (2) Methyl ~500 (estimated) Not reported Moderate lipophilicity; potential for enhanced metabolic stability
Ethyl 2-{1-[4-(dimethylamino)phenyl]-3,9-dioxo-chromeno[2,3-c]pyrrol-2-yl}-4-methyl-1,3-thiazole-5-carboxylate Chromeno[2,3-c]pyrrole-3,9-dione 4-(dimethylamino)phenyl (1) Ethyl Not reported Not reported Higher polarity (due to dimethylamino group); possible improved water solubility
Methyl 4-[6,7-dimethyl-2-(6-methylpyridin-2-yl)-3,9-dioxo-chromeno[2,3-c]pyrrol-1-yl]benzoate Chromeno[2,3-c]pyrrole-3,9-dione 6-methylpyridin-2-yl (2), benzoate (4) Methyl Not reported Not reported Enhanced π-π stacking (pyridine); potential for stronger receptor interactions
Example 62 (Fluorinated analog) Chromen-4-one 3-(3-fluorophenyl), 5-fluoro N/A 560.2 (M+1) 227–230 High metabolic stability (fluorine atoms); increased crystallinity

Biological Activity

Methyl 2-[1-(3-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex compound with potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, focusing on its pharmacological properties and mechanisms of action.

  • Molecular Formula : C25H20N2O6S
  • Molecular Weight : 476.5 g/mol
  • CAS Number : 620587-09-9

This compound features a thiazole ring and a chromeno-pyrrole structure, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have shown that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance:

  • Antituberculosis Activity : Related derivatives have been evaluated for their efficacy against Mycobacterium tuberculosis. Certain compounds demonstrated potent inhibitory effects with minimum inhibitory concentration (MIC) values ranging from 0.5 to 12.5 μg/mL .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A recent study on indole-conjugated chromeno-pyridines indicated that similar compounds can induce apoptosis in cancer cell lines. The mechanisms involved include:

  • Inhibition of Cell Proliferation : Compounds with similar structural motifs were found to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or pathogen survival.
  • Receptor Interaction : It may interact with specific receptors that regulate cell signaling pathways related to growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of thiazole and chromeno-pyrrole compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values significantly lower than standard antibiotics like ciprofloxacin .

Anticancer Research

In another investigation focusing on indole-conjugated derivatives, the compounds were tested against multiple cancer cell lines (e.g., breast and lung cancer). The study reported that these compounds not only inhibited cell growth but also triggered apoptosis through the activation of caspase pathways .

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